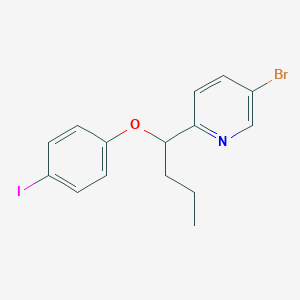
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine is a complex organic compound with the molecular formula C15H15BrINO It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an iodophenoxybutyl group attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively.
Applications De Recherche Scientifique
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It is utilized in the study of biological pathways and mechanisms, especially in the context of its interactions with proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 4-Iodophenol
- 2-(4-Iodophenoxy)butylamine
Uniqueness
5-Bromo-2-(1-(4-iodophenoxy)butyl)pyridine is unique due to its specific combination of bromine and iodine atoms, which confer distinct chemical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Propriétés
Formule moléculaire |
C15H15BrINO |
|---|---|
Poids moléculaire |
432.09 g/mol |
Nom IUPAC |
5-bromo-2-[1-(4-iodophenoxy)butyl]pyridine |
InChI |
InChI=1S/C15H15BrINO/c1-2-3-15(14-9-4-11(16)10-18-14)19-13-7-5-12(17)6-8-13/h4-10,15H,2-3H2,1H3 |
Clé InChI |
FCJOORNQRJMZPR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=NC=C(C=C1)Br)OC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


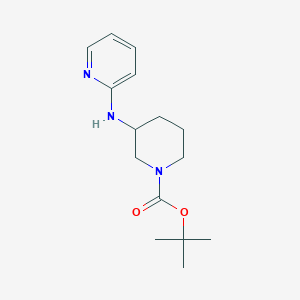


![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
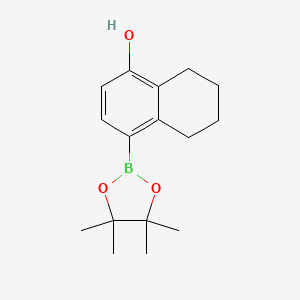

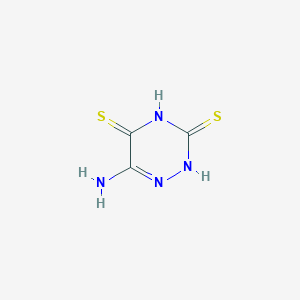
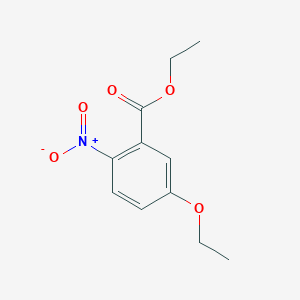

![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)

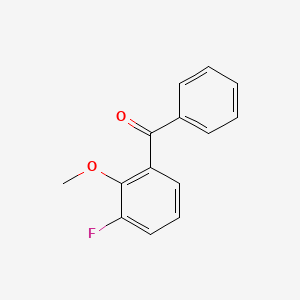

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
